molecular formula C10H13FN2 B13437411 N-cyclopentyl-2-fluoropyridin-4-amine

N-cyclopentyl-2-fluoropyridin-4-amine

Cat. No.: B13437411
M. Wt: 180.22 g/mol
InChI Key: LXDROMPQQHQWIM-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-fluoropyridin-4-amine is a chemical compound with the molecular formula C10H13FN2. It is a fluorinated pyridine derivative, which means it contains a pyridine ring with a fluorine atom attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as Selectfluor® or other fluorinating agents . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction pathway.

Industrial Production Methods

Industrial production of N-cyclopentyl-2-fluoropyridin-4-amine may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-fluoropyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction can produce various amine derivatives .

Scientific Research Applications

N-cyclopentyl-2-fluoropyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-fluoropyridin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological effects, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other fluorinated pyridines. This uniqueness makes it valuable for specific research and industrial applications .

Properties

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

N-cyclopentyl-2-fluoropyridin-4-amine

InChI

InChI=1S/C10H13FN2/c11-10-7-9(5-6-12-10)13-8-3-1-2-4-8/h5-8H,1-4H2,(H,12,13)

InChI Key

LXDROMPQQHQWIM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=CC(=NC=C2)F

Origin of Product

United States

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